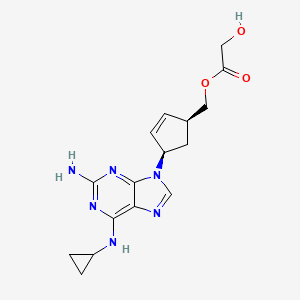

Abacavir hydroxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Abacavir acetate(cas 1446418-48-9), also known as Prurisol, is potentially for the treatment of plaque psoriasis

Scientific Research Applications

1. Novel Drug Carrier Systems

- Vaginal Films for AIDS and STDs Treatment : Abacavir, a potent nucleoside reverse transcriptase inhibitor, has been formulated into vaginal films using hydroxypropyl methylcellulose and polyvinyl pyrrolidone. These films showed favorable physicochemical properties and controlled drug release, indicating potential as a novel drug carrier for AIDS and sexually transmitted diseases (STDs) treatment (Ghosal et al., 2016).

2. Antiviral Potency Enhancement

- Phosphoramidate Pronucleotide Technology : The application of pronucleotide technology to Abacavir resulted in a significant enhancement of its antiviral potency against HIV. This finding highlights the potential of modifying the chemical structure of Abacavir to increase its efficacy (Mcguigan et al., 2005).

3. Pharmacogenetics and Personalized Medicine

- HLA-B*5701 Screening to Prevent Hypersensitivity : Studies have shown that screening for the HLA-B*5701 allele before Abacavir treatment can reduce the incidence of hypersensitivity reactions. This approach is a successful example of using pharmacogenetics for personalized diagnosis and therapy (Martin & Kroetz, 2013).

4. Understanding Drug Metabolism

- Role of Human Alcohol Dehydrogenase Isozymes : The metabolic activation of Abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes offers insights into its metabolism and potential pathways for bioactivation, which might be relevant to understand its mechanism of action and possible side effects (Walsh et al., 2002).

5. Drug Interaction and Transport

- Impact of Efflux Transporters on Placental Transport : Research investigating the effect of drug efflux transporters on the placental transport of Abacavir showed that it is a substrate of human ABCB1 and ABCG2 transporters. This finding is crucial for understanding the pharmacokinetics of Abacavir in pregnant women (Neumanová et al., 2015).

6. Potential in Cancer Therapy

- Effect on Human Medulloblastoma Cells : Abacavir has shown to reduce cell growth and promote differentiation in human medulloblastoma cells, indicating its potential utility in cancer therapy (Rossi et al., 2009).

7. Photochemical Transformation Studies

- Advanced Oxidation Processes (AOPs) : The study on the photocatalytic transformation of Abacavir using various AOPs like UV/TiO2 and UV/MOF/H2O2 revealed effective elimination of the drug, providing insights into environmental implications and degradation pathways of pharmaceuticals (Evgenidou et al., 2023).

properties

CAS RN |

1446418-48-9 |

|---|---|

Product Name |

Abacavir hydroxyacetate |

Molecular Formula |

C16H20N6O3 |

Molecular Weight |

344.375 |

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |

InChI |

InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21)/t9-,11+/m1/s1 |

InChI Key |

ZBBZROWQLKCFQK-KOLCDFICSA-N |

SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |

Appearance |

Solid powder |

Purity |

> 98% |

synonyms |

KM-133; KM133; KM 133; ; ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 2-hydroxyacetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)